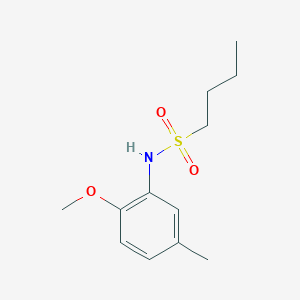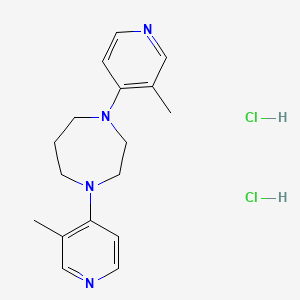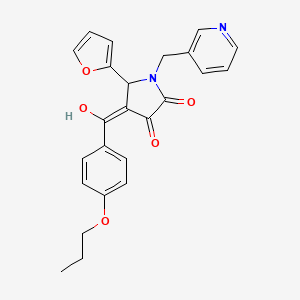
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide, also known as NS1619, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzothiazole derivatives and is widely used as a research tool in various studies.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide activates BKCa channels by binding to the regulatory β1 subunit of the channel. This binding results in the opening of the channel, leading to an increase in potassium efflux from the cell. The increased potassium efflux causes hyperpolarization of the cell, leading to a decrease in calcium influx and subsequent relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to decrease blood pressure by inducing vasodilation of the smooth muscle cells in blood vessels. This compound has also been shown to have neuroprotective effects by reducing neuronal excitability and protecting against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is a potent and selective activator of BKCa channels, making it an ideal tool for investigating the role of these channels in various physiological processes. This compound is also stable and easy to use, making it a popular choice for researchers. However, this compound has some limitations. It can be toxic at high concentrations, and its effects on other potassium channels are not well understood.
Zukünftige Richtungen
There are several future directions for N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide research. One area of interest is investigating the role of this compound in the treatment of hypertension. This compound has been shown to decrease blood pressure in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is investigating the neuroprotective effects of this compound in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the long-term effects of this compound and its potential as a therapeutic agent.
Conclusion:
This compound is a potent and selective activator of BKCa channels that has been extensively used in scientific research. It has several biochemical and physiological effects, including decreasing blood pressure, reducing neuronal excitability, and having anti-inflammatory effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, including investigating its potential as a therapeutic agent for hypertension and neurological disorders.
Synthesemethoden
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide can be synthesized using several methods, including the reaction of 2-methoxy-5-methylphenylamine with butanesulfonyl chloride, followed by the addition of potassium t-butoxide. The resulting compound is then purified using chromatography. Another method involves the reaction of 2-methoxy-5-methylphenylamine with butane-1,4-diol, followed by the addition of sulfamic acid and heating the mixture under reflux.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has been extensively used in scientific research, particularly in the field of pharmacology. It is known to activate large-conductance calcium-activated potassium (BKCa) channels, which are integral in regulating various physiological processes, including blood pressure, neuronal excitability, and smooth muscle contraction. This compound has also been used to investigate the role of BKCa channels in various disease states, such as hypertension, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-8-17(14,15)13-11-9-10(2)6-7-12(11)16-3/h6-7,9,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEBEMWJOAMSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400316.png)
![N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5400319.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5400323.png)
![2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5400330.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)
![{5-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5400344.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)
![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)


![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
